molecular formula C9H12N2O2 B1269005 2-(2-Methylphenoxy)acetohydrazide CAS No. 36304-37-7

2-(2-Methylphenoxy)acetohydrazide

Cat. No. B1269005
CAS RN: 36304-37-7
M. Wt: 180.2 g/mol
InChI Key: ZCKNJFQLMUSOAJ-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)acetohydrazide is a chemical compound that has been synthesized and studied for its structural and chemical properties. It is of interest in various fields of chemistry due to its potential applications and unique characteristics.

Synthesis Analysis

The synthesis of 2-(2-Methylphenoxy)acetohydrazide involves refluxing o-cresol, ethyl chloroacetate, and anhydrous potassium carbonate in the presence of dry acetone. This process leads to the formation of the title compound, which crystallizes in the monoclinic crystal system (Sharma et al., 2015).

Molecular Structure Analysis

The compound displays a monoclinic crystal system with specific unit cell parameters. It is characterized by single crystal x-ray diffraction, revealing a detailed molecular structure supported by hydrogen bonding forming infinite two-dimensional networks (Sharma et al., 2015).

Chemical Reactions and Properties

2-(2-Methylphenoxy)acetohydrazide participates in various chemical reactions due to its active sites, such as the acetohydrazide group. Its N—N bond suggests some degree of electronic delocalization, influencing its reactivity and interactions with other molecules (Liu & Gao, 2012).

Scientific Research Applications

Nonlinear Optical Properties

  • Synthesis and Characterization : A study focused on the synthesis and characterization of hydrazones, including compounds similar to 2-(2-Methylphenoxy)acetohydrazide, to investigate their nonlinear optical properties. These compounds showed potential for applications in optical devices like optical limiters and switches (Naseema et al., 2010).

Antimicrobial and Antifungal Evaluation

  • Novel Imines and Thiazolidinones : Another research synthesized derivatives of compounds related to 2-(2-Methylphenoxy)acetohydrazide, demonstrating significant antibacterial and antifungal activities (Fuloria et al., 2009).
  • Antibacterial Schiff Bases : A study designed Schiff bases using similar compounds, showing promising antibacterial properties against various bacterial strains (Varshney et al., 2014).

Antileishmanial Activity

  • In Vitro Studies : Research into the antileishmanial activity of analogues of 2-(2-Methylphenoxy)acetohydrazide revealed promising results against Leishmania donovani, a parasitic cause of leishmaniasis (Ahsan et al., 2016).

Anticancer Agents

  • Synthesis and Evaluation : A study synthesized and evaluated the anticancer activities of aryloxyacetic acid hydrazide derivatives, related to 2-(2-Methylphenoxy)acetohydrazide, on various cancer cell lines. Some compounds showed potent growth inhibition against specific cancer cells (Şenkardeş et al., 2021).

Other Applications

  • Crystal Structure Analysis : Research on the crystal structure of (2-methyl-phenoxy)-acetohydrazide provides insights into its molecular arrangement, which is crucial for understanding its chemical behavior (Sharma et al., 2015).

Safety And Hazards

The safety information for “2-(2-Methylphenoxy)acetohydrazide” is available in its Material Safety Data Sheet (MSDS) . It’s always recommended to handle it with appropriate safety measures.

Future Directions

A related compound, phenoxyacetohydrazide Schiff bases, has been studied for its β-Glucuronidase inhibitory activity . This suggests potential future directions in the study of “2-(2-Methylphenoxy)acetohydrazide” and its derivatives for their biological activities.

properties

IUPAC Name

2-(2-methylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-4-2-3-5-8(7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKNJFQLMUSOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351138
Record name 2-(2-methylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxy)acetohydrazide

CAS RN

36304-37-7
Record name 2-(2-methylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MJ Ahsan, MY Ansari, P Kumar, M Soni… - Beni-Suef University …, 2016 - Elsevier
A series of new 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues (8a-n) were synthesized in search of potential therapeutics for leishmaniasis. All the compounds …
Number of citations: 11 www.sciencedirect.com
M Jyothi, A Sherapura, HA Khamees… - Journal of Molecular …, 2022 - Elsevier
Ascites malignancy is a frequent cause of morbidity and presents significant management problems which occur in many cancers. Angiogenesis plays a major role in the prognosis of …
Number of citations: 4 www.sciencedirect.com
J Praena Tamayo - 2022 - riunet.upv.es
[EN] Flowering time is one of the most important traits affecting crop productivity and yield. The identification of natural or synthetic bioactive compounds for the control of flowering …
Number of citations: 2 riunet.upv.es

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